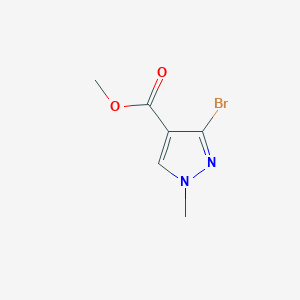![molecular formula C27H33N3O4 B10907324 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10907324.png)
2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic molecule featuring multiple functional groups, including indene, piperazine, and cyclohexylidene moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the preparation of the indene-1,3(2H)-dione core. This can be achieved through a Friedel-Crafts acylation reaction involving indene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazine Derivative: The next step involves the introduction of the piperazine ring. This can be done by reacting the intermediate with 1-(2-chloroethyl)piperazine under basic conditions to form the piperazine derivative.
Cyclohexylidene Introduction: The final step is the introduction of the 4,4-dimethyl-2,6-dioxocyclohexylidene group. This can be achieved through a condensation reaction with the appropriate cyclohexanone derivative in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and cyclohexylidene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups on the piperazine ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the piperazine ring to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their functions. The indene and piperazine moieties suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylamine: Similar in structure but lacks the piperazine and indene moieties.
2-{1-[4-(2-Aminoethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione: Similar but lacks the cyclohexylidene group.
Uniqueness
The uniqueness of 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C27H33N3O4 |
|---|---|
Poids moléculaire |
463.6 g/mol |
Nom IUPAC |
2-[1-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C27H33N3O4/c1-17(23-21(31)15-27(3,4)16-22(23)32)28-9-10-29-11-13-30(14-12-29)18(2)24-25(33)19-7-5-6-8-20(19)26(24)34/h5-8,31H,9-16H2,1-4H3 |
Clé InChI |
ZYSQTGAIQYJUTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCN1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C)C4=C(CC(CC4=O)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10907244.png)
![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)
![N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10907267.png)
![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![2-[(5-{[(4-iodophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B10907283.png)
![6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10907296.png)
![methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate](/img/structure/B10907297.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B10907309.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)